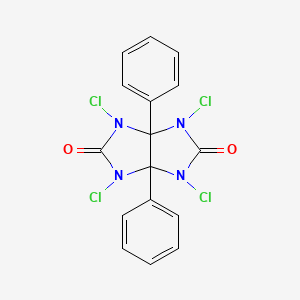

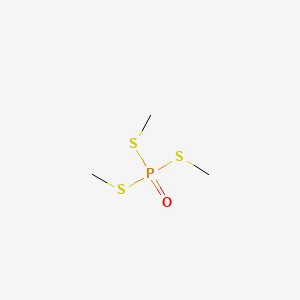

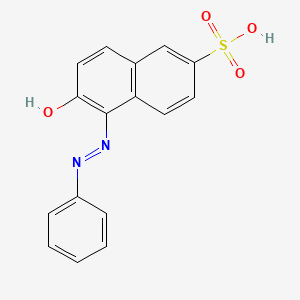

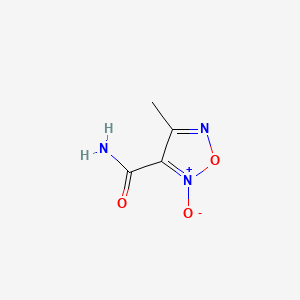

![molecular formula C22H16O2 B1213120 (3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol CAS No. 66267-19-4](/img/structure/B1213120.png)

(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential health impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: While there is limited information on the industrial production of this compound, it is generally synthesized in research laboratories for scientific studies. The process involves careful control of reaction conditions to ensure the desired stereochemistry of the product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol can undergo further oxidation to form diol epoxides, which are highly reactive intermediates.

Reduction: The compound can be reduced to form the corresponding dihydrodiol.

Substitution: It can participate in electrophilic substitution reactions due to the presence of aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Diol epoxides.

Reduction: Dihydrodiol.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: (3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol is used as a model compound to study the metabolic pathways of PAHs. It helps in understanding the formation of carcinogenic metabolites and their interactions with DNA .

Biology: In biological research, this compound is used to investigate the mechanisms of mutagenesis and carcinogenesis. It serves as a tool to study the effects of PAH metabolites on cellular processes .

Medicine: The compound is studied for its potential role in cancer research. It helps in identifying biomarkers for PAH exposure and understanding the molecular basis of PAH-induced carcinogenesis .

Industry: While its industrial applications are limited, this compound is used in environmental monitoring to assess the presence and impact of PAHs in the environment .

Mechanism of Action

(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol exerts its effects through metabolic activation. It is metabolized by cytochrome P450 enzymes to form reactive diol epoxides. These epoxides can covalently bind to DNA, forming DNA adducts that can lead to mutations and initiate carcinogenesis. The compound primarily targets the bay region of the DNA, causing structural distortions that interfere with DNA replication and transcription .

Comparison with Similar Compounds

Benzo(a)pyrene-7,8-dihydrodiol: Another PAH metabolite with similar carcinogenic properties.

Chrysene-1,2-dihydrodiol: A PAH derivative used in similar research applications.

Benz(a)anthracene-3,4-dihydrodiol: Shares structural similarities and is studied for its carcinogenic potential.

Uniqueness: (3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol is unique due to its specific metabolic pathway and the formation of highly reactive diol epoxides. Its ability to form stable DNA adducts makes it a valuable compound for studying the molecular mechanisms of PAH-induced carcinogenesis .

Properties

CAS No. |

66267-19-4 |

|---|---|

Molecular Formula |

C22H16O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol |

InChI |

InChI=1S/C22H16O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-19-14(12-20(15)17)6-5-13-3-1-2-4-16(13)19/h1-12,21-24H/t21-,22-/m1/s1 |

InChI Key |

DKAAILWGWGVYES-VXKWHMMOSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O |

| 105453-64-3 105453-65-4 |

|

Synonyms |

DB(a,h)A-3,4-diol DBA 3,4-diol dibenz(a,h)anthracene-3,4-diol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

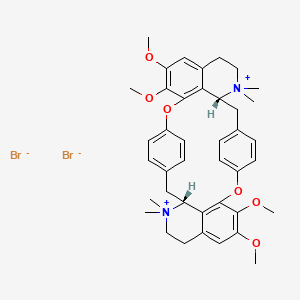

![N,N-diethyl-2-[2-[2-(5-nitrofuran-2-yl)ethenyl]quinolin-8-yl]oxyethanamine](/img/structure/B1213039.png)